L-Tyrosyl-L-prolyl-L-leucyl-glycinamide
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Overview
Description
The compound (2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide is a complex organic molecule with potential applications in various scientific fields. This compound features multiple functional groups, including amino, hydroxyl, and carboxamide groups, which contribute to its reactivity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the core pyrrolidine ring, followed by the introduction of the amino and hydroxyl groups through selective functionalization reactions. Common reagents used in these steps include protecting groups, coupling agents, and catalysts to ensure high yield and purity.
Industrial Production Methods
For large-scale production, the synthesis of this compound may involve automated flow reactors and continuous processing techniques to enhance efficiency and scalability. Industrial methods focus on optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carboxamide group may produce an amine.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis and medicinal chemistry.
Biology
In biological research, this compound can serve as a probe to study enzyme-substrate interactions and protein-ligand binding. Its structural features enable it to interact with various biological targets, providing insights into biochemical pathways.
Medicine
In medicine, this compound has potential therapeutic applications due to its ability to modulate biological pathways. It may be investigated for its efficacy in treating diseases such as cancer, inflammation, and metabolic disorders.
Industry
In industrial applications, this compound can be used in the development of new materials, such as polymers and coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of (2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The amino and hydroxyl groups enable it to form hydrogen bonds and electrostatic interactions with proteins and enzymes, modulating their activity. This compound may inhibit or activate certain pathways, depending on its binding affinity and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the synthesis of dyes and pesticides.
Methyl 4-aminobenzoate: A compound with an amino group and a methyl ester, used in pharmaceuticals and as a local anesthetic.
Uniqueness
The uniqueness of (2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide lies in its combination of functional groups and stereochemistry, which confer specific reactivity and biological activity. Unlike simpler compounds, its complex structure allows for targeted interactions with biological molecules, making it a versatile tool in scientific research and industrial applications.
Properties
Molecular Formula |
C22H33N5O5 |
---|---|
Molecular Weight |
447.5 g/mol |
IUPAC Name |
1-[2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C22H33N5O5/c1-13(2)10-17(20(30)25-12-19(24)29)26-21(31)18-4-3-9-27(18)22(32)16(23)11-14-5-7-15(28)8-6-14/h5-8,13,16-18,28H,3-4,9-12,23H2,1-2H3,(H2,24,29)(H,25,30)(H,26,31) |
InChI Key |
FEARKJXFXOBPLB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)N)NC(=O)C1CCCN1C(=O)C(CC2=CC=C(C=C2)O)N |
Origin of Product |
United States |
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